molecular formula C7H6N2O2 B020022 (E)-4-(2-Nitrovinyl)pyridine CAS No. 100446-37-5

(E)-4-(2-Nitrovinyl)pyridine

Cat. No. B020022
M. Wt: 150.13 g/mol
InChI Key: MUHDOWRKJXJUNC-ZZXKWVIFSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions, starting from commercially available reagents. For example, a tricyclic pyridine-based material was synthesized through a two-step reaction, showcasing the complex nature of synthesizing pyridine derivatives with specific functional groups (Ma et al., 2018).

Molecular Structure Analysis

The molecular structure of pyridine derivatives is determined through techniques such as single-crystal X-ray diffraction. These compounds often exhibit high density and specific crystallographic parameters, indicative of their unique molecular frameworks (Ma et al., 2018).

Chemical Reactions and Properties

Pyridine derivatives undergo a variety of chemical reactions, influenced by their molecular structure. The introduction of nitrovinyl groups to the pyridine ring could lead to specific reactivity patterns, especially in the presence of other reactive groups or under specific conditions.

Physical Properties Analysis

The physical properties of pyridine derivatives, including those potentially similar to (E)-4-(2-Nitrovinyl)pyridine, are characterized by high density, thermal stability, and specific crystal parameters. These properties are crucial for their application in different areas of research and technology (Ma et al., 2018).

Scientific Research Applications

Fluorescent Probing and Material Sciences

One of the applications of (E)-4-(2-Nitrovinyl)pyridine is in the development of fluorescent probes for detecting ions in the food industry. A study by Wu et al. (2017) synthesized a dipyridyltriphenylamine derivative of (E)-4-(2-nitrovinyl)-N,N-bis(4-(pyridin-4-yl)-phenyl)aniline as a fluorescent probe for sulfite ion detection. This chemodosimeter demonstrated potential in emitting far-red to near-infrared emission under both aqueous and solid-state conditions, indicating its applicability in luminescent functional materials (Wu et al., 2017).

Molecular Machines and Electronic Devices

Gordillo et al. (2016) explored the E/Z isomerization of a derivative from 2-pyridinecarboxaldehyde induced by ultraviolet radiation, highlighting the spectroscopy and dynamic properties of compounds like (E)-4-(2-Nitrovinyl)pyridine. This research has implications for their potential use in molecular machines and electronic devices (Gordillo et al., 2016).

Advanced Materials and Catalysis

Research by Rajadurai et al. (2003) on pyridine-based nitronyl nitroxide biradicals introduces (E)-4-(2-Nitrovinyl)pyridine derivatives as components of novel materials with significant electronic and magnetic properties. These findings suggest applications in creating advanced materials with specific magnetic behaviors (Rajadurai et al., 2003).

Corrosion Inhibition

Bouhrira et al. (2010) demonstrated the use of a derivative, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine, which shares a structural motif with (E)-4-(2-Nitrovinyl)pyridine, for corrosion inhibition on carbon steel in acidic solutions. This study underscores the compound's relevance in developing corrosion inhibitors for industrial applications (Bouhrira et al., 2010).

Heterometallic Chains and Magnetic Properties

Wang et al. (2017) focused on nitronyl nitroxide bridged heterometallic chains incorporating pyridine derivatives, revealing their potential in magneto-chemical applications. The study provided insights into the antiferromagnetic interactions within these compounds, highlighting their importance in the development of magnetic materials (Wang et al., 2017).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It has the hazard statement H228, which means it is flammable . Precautionary statements include P240, P210, P241, P280, and P370+P378 . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-[(E)-2-nitroethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-9(11)6-3-7-1-4-8-5-2-7/h1-6H/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHDOWRKJXJUNC-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(2-Nitrovinyl)pyridine

CAS RN

100446-37-5
Record name 4-[(1E)-2-Nitroethenyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100446-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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